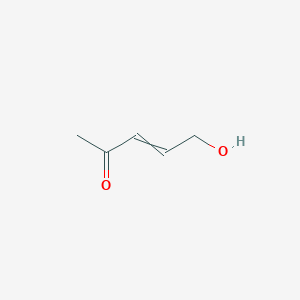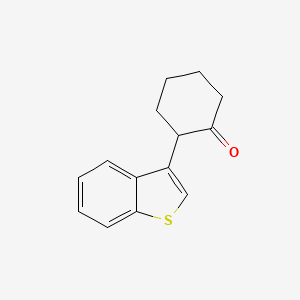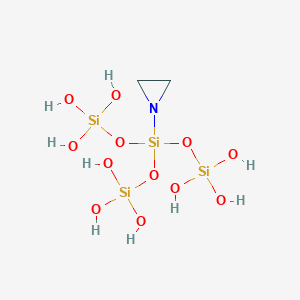![molecular formula C22H31ClN6O3S B12562184 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride CAS No. 191588-96-2](/img/structure/B12562184.png)
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride is a complex organic compound belonging to the class of tryptamines and derivatives. This compound is characterized by an indole ring substituted at the 3-position by a propyl chain linked to a piperazine ring, which is further substituted by a methoxypyrimidine group.
准备方法
The synthesis of 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride involves multiple steps:
Formation of the Indole Ring: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Propyl Chain: The indole ring is then substituted at the 3-position with a propyl chain using a suitable alkylating agent.
Attachment of Piperazine Ring: The propyl chain is further reacted with piperazine to form the piperazine-indole intermediate.
Introduction of Methoxypyrimidine Group: The piperazine ring is substituted with a methoxypyrimidine group through nucleophilic substitution.
Formation of Methanesulfonamide: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the methanesulfonamide derivative.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the methoxypyrimidine group, converting it to the corresponding amine.
Hydrolysis: The methanesulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
科学研究应用
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in treating migraines due to its ability to interact with serotonin receptors.
Biological Research: The compound is used as a tool to study the role of serotonin receptors in various physiological processes.
Pharmacology: It serves as a lead compound for the development of new drugs targeting serotonin receptors.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride involves its interaction with serotonin receptors. The compound acts as an agonist at these receptors, leading to the modulation of serotonin signaling pathways. This interaction results in the alleviation of migraine symptoms by reducing the release of pro-inflammatory neuropeptides and inhibiting the transmission of pain signals .
相似化合物的比较
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride can be compared with other similar compounds such as:
Sumatriptan: Another tryptamine derivative used in the treatment of migraines. It has a similar mechanism of action but differs in its chemical structure.
Rizatriptan: A compound with a similar indole ring structure but different substituents, leading to variations in its pharmacokinetic properties.
Zolmitriptan: Another serotonin receptor agonist with a different substitution pattern on the indole ring, resulting in unique pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic benefits .
属性
CAS 编号 |
191588-96-2 |
|---|---|
分子式 |
C22H31ClN6O3S |
分子量 |
495.0 g/mol |
IUPAC 名称 |
1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H30N6O3S.ClH/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1H |
InChI 键 |
JWIBFHSLXIGVGV-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)







![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

